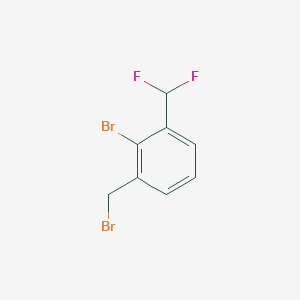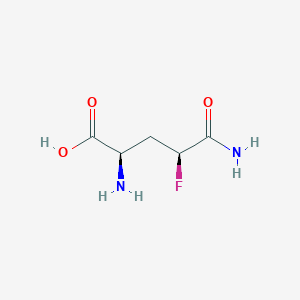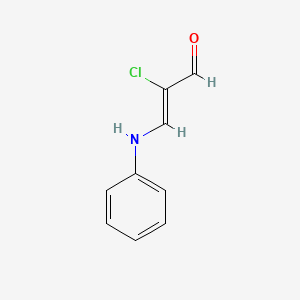
2-chloro-3-(phenylamino)-2-Propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-(phenylamino)-2-Propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a chloro group, a phenylamino group, and an aldehyde functional group attached to a propenal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(phenylamino)-2-Propenal can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(phenylamino)-1,4-naphthoquinone with aniline derivatives under specific conditions . Another method includes the use of ultrasound-assisted reactions, which provide a clean, fast, and simple preparation of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-(phenylamino)-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-chloro-3-(phenylamino)-2-Propenal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-3-(phenylamino)-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anion radicals and hydroxyl radicals . These ROS can cause oxidative stress, leading to damage to biomolecules like lipids, proteins, RNA, and DNA, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone
- 2-chloroquinoline derivatives
Uniqueness
2-chloro-3-(phenylamino)-2-Propenal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(Z)-3-anilino-2-chloroprop-2-enal |
InChI |
InChI=1S/C9H8ClNO/c10-8(7-12)6-11-9-4-2-1-3-5-9/h1-7,11H/b8-6- |
Clé InChI |
XODOFJPDDSOVBU-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C=C(/C=O)\Cl |
SMILES canonique |
C1=CC=C(C=C1)NC=C(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
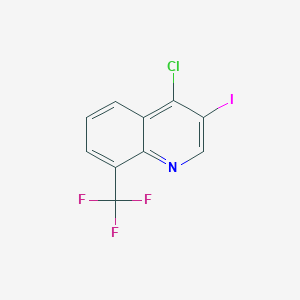
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
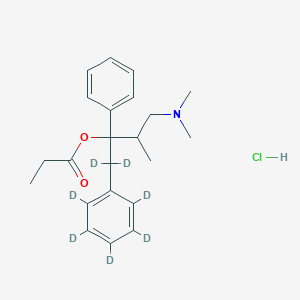
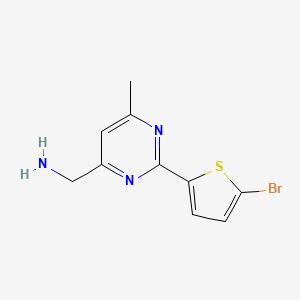
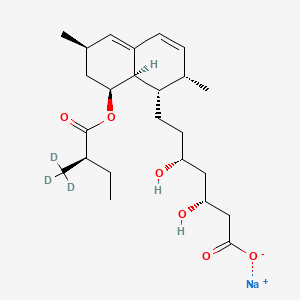
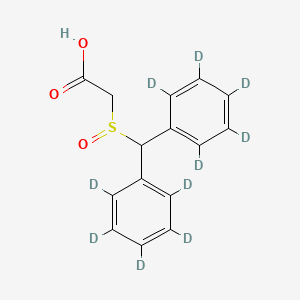
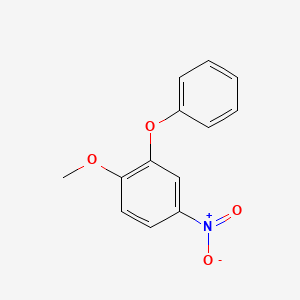
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
